molecular formula C13H16N4O3S B2531050 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide CAS No. 899955-15-8

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2531050
CAS No.: 899955-15-8
M. Wt: 308.36
InChI Key: NZEDDKQZNVKPHW-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylamino-furan-ethyl group at the N1 position and a thiazol-2-yl substituent at the N2 position.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-17(2)9(10-4-3-6-20-10)8-15-11(18)12(19)16-13-14-5-7-21-13/h3-7,9H,8H2,1-2H3,(H,15,18)(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEDDKQZNVKPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=NC=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O3SC_{15}H_{18}N_4O_3S, with a molecular weight of approximately 350.4 g/mol. The compound features a furan ring and a thiazole moiety, which are known for their biological significance.

PropertyValue
Molecular FormulaC15H18N4O3S
Molecular Weight350.4 g/mol
CAS Number941933-62-6

Synthesis

The synthesis of this oxalamide typically involves the following steps:

  • Formation of the furan derivative : Dimethylaminomethylation of furan.
  • Thiazole formation : Synthesis of thiazole derivatives through condensation reactions.
  • Coupling reaction : The final step involves the coupling of the two intermediates to form the oxalamide linkage.

Antimicrobial Activity

Research has indicated that compounds containing furan and thiazole rings exhibit significant antimicrobial properties. A study evaluating various derivatives found that this compound demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The IC50 values indicate a promising potential for further development as an anticancer agent.

Cell LineIC50 (µM)
MCF710
HCT11615

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Molecular docking studies suggest that this compound may inhibit key enzymes associated with bacterial growth and cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of oxalamides demonstrated that modifications in the structure significantly affected their antimicrobial potency. The introduction of dimethylamino and thiazole groups enhanced activity against resistant strains of bacteria.
  • Cytotoxicity Testing : In another study, various derivatives were tested for their cytotoxic effects on cancer cell lines, revealing that the presence of the furan ring contributed to increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamides and Amides

Structural Analogues in Flavoring Agents

The oxalamide class includes compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4), a potent umami flavor enhancer. Key comparisons:

Property Target Compound S336 References
Core Structure Oxalamide backbone Oxalamide backbone
N1 Substituent 2-(Dimethylamino)-2-(furan-2-yl)ethyl 2,4-Dimethoxybenzyl
N2 Substituent Thiazol-2-yl 2-(Pyridin-2-yl)ethyl
Application Not specified in evidence Umami flavoring agent (replaces MSG)
Metabolism No direct data; likely similar to oxalamides Rapid metabolism in rat hepatocytes; no amide hydrolysis observed
Safety (NOEL) Not evaluated 100 mg/kg bw/day (rat); margin of safety >33 million

Key Insights :

  • The dimethylamino-furan group in the target compound may enhance solubility compared to S336’s methoxybenzyl group.
  • Thiazol vs. pyridyl substituents could alter receptor binding (e.g., TAS1R1/TAS1R3 umami receptors targeted by S336) .
  • Both compounds likely share metabolic stability due to the oxalamide backbone, which resists hydrolysis .
Thiazol-2-yl Acetamide Derivatives

N-(1,3-thiazol-2-yl)acetamides, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , are structurally related due to the thiazol moiety. Comparisons:

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide References
Core Structure Oxalamide Acetamide
Bioactivity Unreported Structural mimic of benzylpenicillin; ligand potential
Crystallinity Unreported Forms inversion dimers via N–H⋯N hydrogen bonds
Synthetic Route Likely involves carbodiimide coupling EDC-mediated coupling of arylacetic acid and 2-aminothiazole

Key Insights :

  • The oxalamide backbone in the target compound may confer greater metabolic stability than acetamides, which can undergo hydrolysis .
Thiazolidinone-Based Compounds

describes thiazolidinone derivatives (e.g., compounds 9–13) with thioxoacetamide backbones. While structurally distinct, these highlight trends in substituent effects:

Property Target Compound Compound 9 ()
Core Structure Oxalamide 2-Thioxoacetamide + thiazolidinone
Substituents Furan, dimethylamino, thiazol 4-Chlorobenzylidene, methoxyphenyl
Melting Point Unreported 186–187°C
Yield Unreported 90%

Key Insights :

  • Thiazolidinone derivatives exhibit higher melting points (~150–200°C), suggesting stronger intermolecular forces than oxalamides .
  • Electron-withdrawing groups (e.g., nitro-furyl in compound 12 ) reduce yields, a consideration for synthesizing the target compound .

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